N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethylphenoxy group, ethoxy linkages, and an amine group, combined with oxalic acid to form a salt. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-[2-(4-ethylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with isopropylamine to yield N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine. The compound is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The ethylphenoxy group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylphenoxy group can yield 4-ethylphenol or 4-ethylquinone, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s amine group allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism by which N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid exerts its effects depends on its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, affecting their structure and function. The ethylphenoxy group can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ethylphenoxy)ethyl]propan-2-amine
- N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine
- N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-2-amine
Uniqueness
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both ethoxy linkages and an amine group allows for diverse interactions with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-4-14-5-7-15(8-6-14)18-12-11-17-10-9-16-13(2)3;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJDYGDPUMUJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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